
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate is a chemical compound known for its unique properties and applications. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and fluorine atoms. The presence of fluorine atoms in the compound significantly influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate typically involves the reaction of phosphorus pentasulfide with 2,2,3,3-tetrafluoropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
P2S5+2C3H4F4OH→(C3H4F4O)2P2S5+H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates
Reduction: Phosphines
Substitution: Various substituted phosphorodithioates
Applications De Recherche Scientifique
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The presence of fluorine atoms enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O,O-Diethyl S-ethyl phosphorodithioate
- O,O-Dimethyl S-methyl phosphorodithioate
- O,O-Diethyl S,S-dipropyl phosphorodithioate
Uniqueness
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved binding affinity to molecular targets.
Propriétés
Numéro CAS |
135294-67-6 |
|---|---|
Formule moléculaire |
C8H11F8O2PS2 |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
ethylsulfanyl-sulfanylidene-bis(2,2,3,3-tetrafluoropropoxy)-λ5-phosphane |
InChI |
InChI=1S/C8H11F8O2PS2/c1-2-21-19(20,17-3-7(13,14)5(9)10)18-4-8(15,16)6(11)12/h5-6H,2-4H2,1H3 |
Clé InChI |
IJMJLOIZHGFKRX-UHFFFAOYSA-N |
SMILES canonique |
CCSP(=S)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
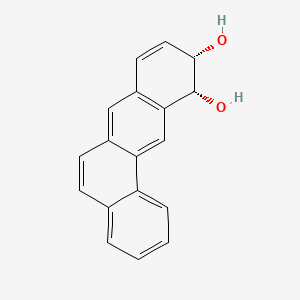
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
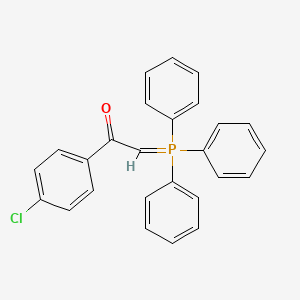
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
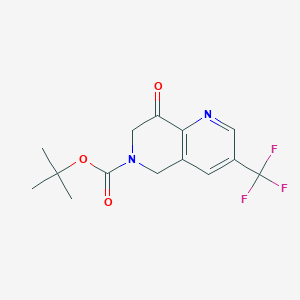
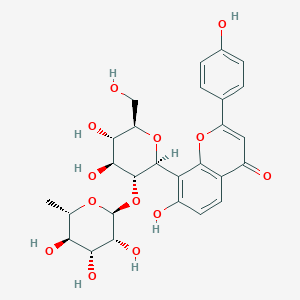
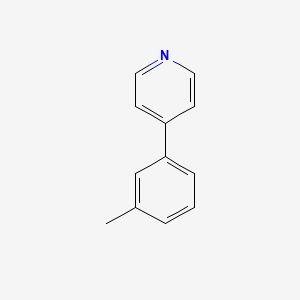
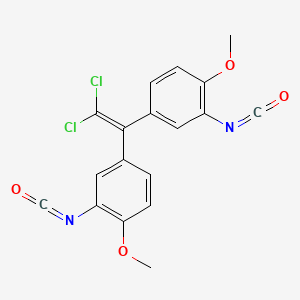
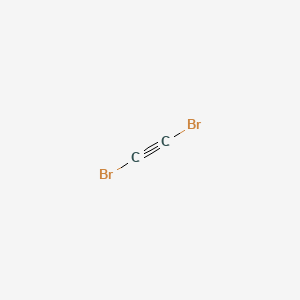
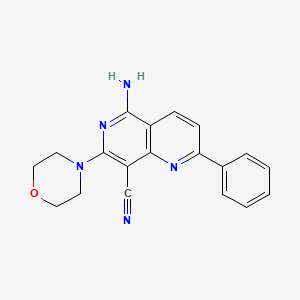
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)
